Ticarcillinsodium
Description
Historical Context and Discovery within β-Lactam Antibiotics
The story of ticarcillin (B1683155) is intrinsically linked to the broader history of β-lactam antibiotics, which commenced with Alexander Fleming's serendipitous discovery of penicillin in 1928. firsthope.co.innhsjs.com This discovery paved the way for the development of a vast class of antibiotics characterized by the presence of a β-lactam ring in their chemical structure. firsthope.co.inwikipedia.org Ticarcillin itself was developed by researchers at Beecham Pharmaceuticals and was patented in 1963. wikipedia.orgebi.ac.uk It emerged as a semisynthetic derivative of the basic penicillin nucleus, 6-aminopenicillanic acid. rxlist.com Specifically, it is classified as a carboxypenicillin, a class of penicillins developed to have a broader spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. wikipedia.orgbloomtechz.comudhtu.edu.ua The synthesis of ticarcillin involved the condensation of the monobenzyl ester of 3-thienylmalonic acid with 6-aminopenicillanic acid, followed by hydrogenolysis. wikipedia.org
Chemical Classification and Structural Features Relevant to Research
Ticarcillin disodium (B8443419) salt belongs to the carboxypenicillin subclass of the β-lactam family of antibiotics. wikipedia.orgebi.ac.ukbloomtechz.com Its chemical structure is fundamental to its function and its utility in research. The core of the molecule is the bicyclic penicillin nucleus, which consists of a thiazolidine (B150603) ring fused to a highly strained four-membered β-lactam ring. firsthope.co.incephamls.com This strained ring is the key to its antibacterial activity. firsthope.co.in
A distinguishing feature of ticarcillin is its side chain, which is a (2R)-2-carboxy-2-(3-thienyl)acetyl group attached to the 6-amino position of the penicillin nucleus. nih.govdrugbank.com The presence of the carboxylic acid group on the side chain is a defining characteristic of carboxypenicillins and is crucial for its expanded spectrum of activity. bloomtechz.com The disodium salt form enhances its solubility in water, a property that is highly advantageous for its use in various research applications. wikipedia.orgbloomtechz.com
Table 1: Key Chemical and Physical Properties of Ticarcillin Disodium Salt
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₅H₁₄N₂Na₂O₆S₂ | cephamls.comrpicorp.comscbt.com |
| Molecular Weight | 428.39 g/mol | cephamls.comrpicorp.comscbt.com |
| CAS Number | 4697-14-7 | cephamls.comrpicorp.comscbt.com |
| Appearance | White to pale-yellow powder | wikipedia.orgwikidoc.org |
| Solubility | Highly soluble in water | wikipedia.orgrpicorp.com |
Overview of Research Significance of Ticarcillin Disodium Salt
The significance of ticarcillin disodium salt in academic research is multifaceted, extending beyond its direct antibacterial applications into various fields of biological science.
Antimicrobial Susceptibility Testing Research: Ticarcillin, often in combination with a β-lactamase inhibitor like clavulanic acid, serves as a reference compound in antimicrobial susceptibility testing (AST) studies. nih.govresearchgate.net Research in this area aims to determine the susceptibility of various bacterial isolates to different antimicrobial agents. nih.govresearchgate.netasm.org For instance, studies have been conducted to evaluate the accuracy of disk diffusion and broth microdilution methods for determining ticarcillin susceptibility in members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govasm.org Such research is vital for understanding resistance patterns and for the development and validation of new AST methodologies. nih.govdovepress.com
Plant Science and Biotechnology: A significant application of ticarcillin disodium salt is in plant tissue culture and genetic transformation experiments. wikipedia.orgwikidoc.org It is widely used to control the growth of Agrobacterium tumefaciens, a bacterium commonly used to transfer genes into plant cells. wikipedia.orgwikidoc.orgresearchgate.net The ability to effectively eliminate Agrobacterium after co-cultivation is crucial for the successful regeneration of transgenic plants. researchgate.net Research has shown that ticarcillin, often in the form of Timentin (a combination of ticarcillin and clavulanic acid), can effectively control bacterial contamination without being phytotoxic to many plant species at appropriate concentrations. caissonlabs.comresearchgate.netusbio.net Interestingly, recent research has uncovered that a degradation product of ticarcillin, thiophene-3-acetic acid, exhibits auxin-like activity, promoting organogenesis in plants like tomatoes. This finding has opened new avenues for research into plant growth regulators.
Molecular Biology: In molecular biology, ticarcillin is utilized as a selective agent in bacterial culture. wikipedia.orgwikidoc.org It can be used as an alternative to ampicillin (B1664943) for selecting bacteria that have successfully taken up a plasmid containing a resistance gene. wikipedia.orgwikidoc.org A key advantage noted in research is that it can prevent the formation of satellite colonies, which can occur when ampicillin breaks down in the culture medium, leading to clearer experimental results. wikipedia.orgwikidoc.org
Table 2: Research Applications of Ticarcillin Disodium Salt
| Research Area | Specific Application | Key Findings/Significance | Source(s) |
|---|---|---|---|
| Antimicrobial Susceptibility Testing | Reference standard for testing bacterial resistance. | Used to validate the accuracy of susceptibility testing methods and monitor resistance trends in bacteria like Enterobacteriaceae and P. aeruginosa. | nih.govresearchgate.netasm.org |
| Plant Tissue Culture | Elimination of Agrobacterium tumefaciens post-transformation. | Effectively controls bacterial contamination, enabling the successful regeneration of genetically modified plants. | wikipedia.orgresearchgate.netresearchgate.net |
| Plant Science | Study of plant growth regulation. | A breakdown product, thiophene-3-acetic acid, acts as a novel auxin, promoting root and shoot development. | |
| Molecular Biology | Selective agent for bacterial cloning. | Prevents satellite colony formation, providing a cleaner selection than ampicillin for transformed bacteria. | wikipedia.orgwikidoc.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
29457-07-6 |
|---|---|
Molecular Formula |
C15H16N2NaO6S2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7-,8-,9+,12-;/m1./s1 |
InChI Key |
GOPQWXUCPMVVFP-GHRKWLBTSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
Other CAS No. |
29457-07-6 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Ticarcillin Disodium Salt
Inhibition of Bacterial Cell Wall Biosynthesis
The primary antibacterial effect of ticarcillin (B1683155) disodium (B8443419) salt is its ability to inhibit the biosynthesis of the bacterial cell wall. patsnap.combloomtechz.com This essential structure provides mechanical strength to the bacterial cell, protecting it from osmotic lysis. By disrupting its formation, ticarcillin leads to a weakened cell wall and, ultimately, cell death, classifying it as a bactericidal agent. patsnap.comwikipedia.org
Interaction with Penicillin-Binding Proteins (PBPs)
Ticarcillin disodium salt exerts its action by targeting and binding to penicillin-binding proteins (PBPs). patsnap.comtoku-e.com PBPs are a group of enzymes, including transpeptidases, located on the inner membrane of bacterial cells that are crucial for the final steps of peptidoglycan synthesis. patsnap.comtoku-e.com Ticarcillin's affinity for these proteins is a key determinant of its antibacterial spectrum and efficacy. By binding to the active site of PBPs, ticarcillin effectively inactivates these enzymes. patsnap.com
Disruption of Peptidoglycan Synthesis and Cross-Linking
The binding of ticarcillin to PBPs directly interferes with the synthesis and cross-linking of peptidoglycan, the primary component of the bacterial cell wall. patsnap.comwikipedia.orgdrugbank.com Peptidoglycan is a polymer composed of alternating N-acetylglucosamine and N-acetylmuramic acid residues, with the linear glycan chains being cross-linked by short peptide bridges. toku-e.com This cross-linking step, catalyzed by transpeptidases (a type of PBP), provides the structural integrity of the cell wall. patsnap.comtoku-e.com Ticarcillin's inhibition of these enzymes prevents the formation of these crucial peptide cross-links, leading to the assembly of a defective and weakened cell wall. patsnap.comdrugbank.com The ongoing activity of bacterial autolytic enzymes, known as autolysins and murein hydrolases, further degrades the compromised cell wall, contributing to bacterial lysis. drugs.com
β-Lactam Ring Opening and Acyl-Enzyme Complex Formation
The chemical basis for ticarcillin's inhibitory activity lies in its β-lactam ring, a four-membered cyclic amide. wikipedia.orgresearchgate.net This strained ring is highly reactive and, upon binding to the active site of a PBP, it undergoes nucleophilic attack by a serine residue within the enzyme's active site. researchgate.netsmolecule.com This results in the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. smolecule.com This acylation effectively deactivates the PBP, rendering it incapable of performing its function in cell wall synthesis. patsnap.comsmolecule.com
Role of β-Lactamase Susceptibility in Ticarcillin Disodium Salt Efficacy
A significant factor influencing the effectiveness of ticarcillin disodium salt is its susceptibility to degradation by β-lactamase enzymes. wikipedia.orgtoku-e.comla.gov These enzymes are produced by some bacteria and can hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, inactivating them. wikipedia.orgresearchgate.net The production of β-lactamases is a primary mechanism of bacterial resistance to β-lactam antibiotics. la.gov
Ticarcillin is susceptible to degradation by various β-lactamases, which can limit its spectrum of activity against bacteria that produce these enzymes. wikipedia.orgdrugbank.com To counteract this, ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. wikipedia.orgtoku-e.com Clavulanic acid also contains a β-lactam ring and can bind to and inactivate certain β-lactamases, thereby protecting ticarcillin from degradation and extending its antibacterial coverage. toku-e.com
| Susceptibility of Bacterial Groups to Ticarcillin | |
| Gram-Negative Bacteria | Ticarcillin is particularly effective against many Gram-negative bacteria, including Pseudomonas aeruginosa, due to its ability to penetrate their outer membrane. patsnap.comtoku-e.comla.gov |
| Gram-Positive Bacteria | Its efficacy against Gram-positive organisms is comparatively less. la.gov |
| β-Lactamase Producing Bacteria | The effectiveness is reduced against strains that produce β-lactamases. wikipedia.orgdrugbank.com |
| Impact of β-Lactamase Inhibitors on Ticarcillin Efficacy | |
| Mechanism | β-lactamase inhibitors like clavulanic acid bind to and inactivate β-lactamase enzymes. toku-e.com |
| Outcome | This protects ticarcillin from hydrolysis, restoring its activity against many resistant bacterial strains. toku-e.com |
| Clinical Significance | The combination of ticarcillin and a β-lactamase inhibitor broadens the spectrum of activity to include many β-lactamase-producing organisms. la.gov |
Antimicrobial Spectrum and Efficacy in in Vitro and Preclinical Models
In Vitro Activity Against Gram-Negative Bacteria
Ticarcillin (B1683155) has demonstrated activity against a range of Gram-negative bacteria, although its efficacy can be influenced by the production of β-lactamase enzymes by resistant strains. caymanchem.comfda.gov
Activity against Pseudomonas aeruginosa
Ticarcillin has historically been recognized for its in vitro activity against Pseudomonas aeruginosa. caymanchem.comcapes.gov.br Studies have shown that ticarcillin's efficacy against P. aeruginosa is generally greater than that of carbenicillin (B1668345). capes.gov.brnih.gov For instance, one study of 100 clinical isolates found ticarcillin to be more active than carbenicillin against 97 of the strains. capes.gov.br The minimal inhibitory concentration (MIC) values for ticarcillin against P. aeruginosa can vary, with one study reporting a median MIC of 25 µg/ml for a random sample of isolates and 50 µg/ml for a selection of carbenicillin-resistant isolates. nih.gov Another study found that approximately 82.5% of 164 P. aeruginosa strains were inhibited by ticarcillin concentrations of 256 μg/ml or less. nih.gov However, strains highly resistant to carbenicillin often exhibit resistance to ticarcillin as well. nih.gov
The combination of ticarcillin with clavulanic acid, a β-lactamase inhibitor, has been investigated to extend its spectrum. However, against P. aeruginosa, the potentiating effect of clavulanic acid is often minimal to non-existent. oup.comoup.comoup.com This is because the primary resistance mechanism in P. aeruginosa is often not a β-lactamase that is susceptible to clavulanate inhibition. In some cases, clavulanate has been observed to antagonize the activity of ticarcillin against P. aeruginosa by inducing the expression of the AmpC cephalosporinase. nih.gov
**Table 1: In Vitro Activity of Ticarcillin against *Pseudomonas aeruginosa***
| Study Population | Ticarcillin MIC Range (µg/ml) | Ticarcillin Median MIC (µg/ml) |
|---|---|---|
| 108 randomly selected clinical isolates nih.gov | ≤0.4 to >400 | 25 |
| 145 carbenicillin-resistant isolates nih.gov | 1.6 to >400 | 50 |
| 10 clinical isolates nih.gov | 16 to 32 | Not Reported |
| 123 clinical isolates oup.com | Not Reported | 1499 (Geometric Mean) |
Activity against Enterobacteriaceae (e.g.,Escherichia coli,Klebsiellaspp.)
Ticarcillin demonstrates activity against various members of the Enterobacteriaceae family, including Escherichia coli and Klebsiella species. caymanchem.com The MICs for these organisms generally fall within the range of 4-125 μg/ml. caymanchem.com However, resistance due to β-lactamase production is a significant issue. fda.gov
The addition of clavulanic acid can significantly enhance the in vitro activity of ticarcillin against many β-lactamase-producing strains of Enterobacteriaceae. oup.comoup.comasm.org For ticarcillin-resistant isolates (MICs ≥ 128 µg/ml), the combination with clavulanic acid has shown superior activity, with 50% of E. coli and Klebsiella spp. isolates being inhibited at a concentration of 64 µg/ml. nih.gov This combination was found to be 2 to 8 times more active than ticarcillin alone against a significant portion of these resistant strains. nih.gov Studies have shown that for strains of Enterobacteriaceae with ticarcillin MICs of ≥ 64 µg/ml, the addition of clavulanic acid can reduce the ticarcillin MIC by eightfold or more in a high percentage of cases. asm.org
Table 2: In Vitro Activity of Ticarcillin against Enterobacteriaceae
| Organism | Condition | Ticarcillin MIC Range (µg/ml) | Key Findings |
|---|---|---|---|
| E. coli, Klebsiella spp. | Ticarcillin alone | 4-125 caymanchem.com | Active against susceptible isolates. |
| Ticarcillin-resistant E. coli, Klebsiella spp. nih.gov | Ticarcillin + Clavulanic Acid | Not specified | 50% of isolates inhibited at 64 µg/ml. nih.gov |
| Enterobacteriaceae with Ticarcillin MIC ≥ 64 µg/ml asm.org | Ticarcillin + Clavulanic Acid | Not specified | Eightfold or greater reduction in ticarcillin MIC for 92% of strains. asm.org |
**3.1.3. Activity against *Stenotrophomonas maltophilia***
Ticarcillin alone has limited activity against Stenotrophomonas maltophilia. nih.gov Resistance is common, with studies reporting high MICs. asm.org The combination of ticarcillin with clavulanic acid shows improved activity against some isolates, with in vitro susceptibility rates varying widely from 18% to 91%. mdpi.com The MIC50 and MIC90 for ticarcillin-clavulanate have been reported as 12 µg/ml and 128 µg/ml, respectively, in one study, and 32 µg/ml for the MIC50 in another. nih.gov However, resistance remains a significant concern. For all tested isolates in one study, which were resistant to ticarcillin alone (MICs ranging from 128 to >1,024 μg/ml), the addition of clavulanic acid decreased the ticarcillin MICs by 2- to 64-fold. asm.org Despite this, only a subset of these isolates became susceptible to the combination. asm.org
**Table 3: In Vitro Activity of Ticarcillin-Clavulanate against *Stenotrophomonas maltophilia***
| Study | MIC50 (µg/ml) | MIC90 (µg/ml) | Susceptibility Rate |
|---|---|---|---|
| Study in Iran | 12 | 128 | 57.92% |
| Study in Korea nih.gov | 32 | Not Reported | 24% (resistance rate) |
| Study in Taiwan | Not Reported | Not Reported | 36.2% |
In Vitro Activity Against Gram-Positive Bacteria
While primarily known for its Gram-negative spectrum, ticarcillin also possesses some activity against certain Gram-positive bacteria. caymanchem.comoup.com
Activity against Staphylococcus spp.
Ticarcillin has shown some in vitro activity against Staphylococcus species. caymanchem.com However, its effectiveness is significantly impacted by the production of β-lactamase enzymes, which are common in staphylococci. oup.com For β-lactamase-producing strains of Staphylococcus aureus, the addition of clavulanic acid can substantially reduce the ticarcillin MIC, often to ≤ 0.5 µg/ml. asm.org Clavulanic acid has been shown to have an excellent or moderate potentiating effect on the in vitro activity of ticarcillin against staphylococci. oup.comoup.com
Table 4: In Vitro Activity of Ticarcillin against Staphylococcus spp.
| Organism | Condition | Key Findings |
|---|---|---|
| Staphylococcus aureus | Ticarcillin alone | Activity is limited by β-lactamase production. oup.com |
| β-lactamase-producing S. aureus asm.org | Ticarcillin + Clavulanic Acid | Ticarcillin MICs reduced to ≤ 0.5 µg/ml. asm.org |
| Staphylococci oup.com | Ticarcillin + Clavulanic Acid | Excellent or moderate potentiation of activity. oup.com |
Limitations Against β-Lactamase-Producing Gram-Positives
The primary limitation of ticarcillin against many Gram-positive bacteria, particularly Staphylococcus aureus, is its susceptibility to degradation by β-lactamase enzymes. fda.gov These enzymes are frequently produced by clinical isolates and can render ticarcillin ineffective. fda.gov The combination with a β-lactamase inhibitor like clavulanic acid is often necessary to overcome this resistance mechanism and extend the spectrum of activity to include these organisms. oup.comoup.comasm.org
In Vitro Susceptibility and Resistance Determinants
The in vitro efficacy of ticarcillin disodium (B8443419) salt is defined by its spectrum of activity against various bacterial isolates and the presence of bacterial resistance mechanisms. Ticarcillin, a carboxypenicillin, demonstrates activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and some Enterobacteriaceae. capes.gov.brscispace.com However, its effectiveness can be significantly curtailed by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. unav.edu This is a major determinant of resistance in many Gram-negative bacteria. unav.edu
To counteract this, ticarcillin is often combined with a β-lactamase inhibitor, clavulanic acid. The addition of clavulanic acid restores or enhances ticarcillin's activity against many β-lactamase-producing strains. oup.com In vitro studies show this combination has a potentiating effect against staphylococci, Escherichia coli, Klebsiella spp., Enterobacter aerogenes, Proteus mirabilis, Citrobacter spp., Acinetobacter, Haemophilus influenzae, and Bacteroides spp. oup.com For instance, against ticarcillin-resistant Enterobacteriaceae, the addition of clavulanic acid can significantly lower the minimum inhibitory concentrations (MICs) of ticarcillin. oup.comasm.org A study of 101 clinical isolates showed that while only two of 14 Staphylococcus aureus isolates were susceptible to ticarcillin alone, all 14 were susceptible to the combination with clavulanic acid. nih.gov
Conversely, the combination shows little to no effect against bacteria whose resistance is not mediated by β-lactamases susceptible to clavulanic acid. oup.com This is particularly evident with Pseudomonas aeruginosa, where clavulanic acid generally fails to restore ticarcillin susceptibility. oup.comoup.comoup.com Resistance in P. aeruginosa is more complex, often involving intrinsic mechanisms such as low outer membrane permeability and the activity of efflux pumps. pnas.org Studies suggest that for P. aeruginosa, many antimicrobials, including ticarcillin, primarily use a porin-independent pathway to cross the outer membrane. pnas.orgpnas.org Other species where clavulanic acid shows no potentiating effect include enterococci, indole-positive Proteus spp., Enterobacter cloacae, and Serratia marcescens. oup.com
Minimum Inhibitory Concentration (MIC) Determinations in Research
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. oup.compnas.org It is a fundamental measure used in research to quantify the in vitro potency of antibiotics against specific bacterial strains.
Research has extensively documented the MIC values of ticarcillin, both alone and in combination with clavulanic acid, against a wide array of clinical isolates. These studies provide critical insights into its spectrum of activity and the impact of resistance.
P. aeruginosa is a key target for ticarcillin, and numerous studies have evaluated its susceptibility. A comparative study found ticarcillin's activity to be generally twofold or greater than that of carbenicillin against P. aeruginosa. asm.org A 2004 French multicenter study of 450 P. aeruginosa isolates reported an MIC50 (MIC required to inhibit 50% of isolates) of 16 mg/L and an MIC90 (MIC required to inhibit 90% of isolates) of >256 mg/L. oup.com Research has also identified a subpopulation of P. aeruginosa in patients with cystic fibrosis that exhibits hypersusceptibility to ticarcillin, defined by an MIC ≤4 µg/ml. organscigroup.us
Table 1: Ticarcillin MIC Values against Pseudomonas aeruginosa in Various Research Studies
| Bacterial Population | Isolate Count | MIC Value (µg/mL or mg/L) | Comment | Source |
|---|---|---|---|---|
| Random Clinical Isolates | 108 | Median: 25 Range: ≤0.4 to >400 | Compared to Carbenicillin (Median MIC: 50 µg/mL). | asm.org |
| Carbenicillin-Resistant Isolates | 145 | Median: 50 Range: 1.6 to >400 | Ticarcillin retains some activity against strains resistant to Carbenicillin. | asm.org |
| Cystic Fibrosis Isolates (Ticarcillin-hypersusceptible) | 13 | Geometric Mean: 1.39 | Statistically significant difference compared to non-hypersusceptible strains. | organscigroup.us |
| Cystic Fibrosis Isolates (Non-Ticarcillin-hypersusceptible) | 4 | Geometric Mean: 62.0 | Demonstrates the bimodal distribution of susceptibility in CF isolates. | organscigroup.us |
| French Multicentre Study Isolates | 450 | MIC50: 16 MIC90: >256 | Overall susceptibility rate was 62%. Respiratory tract isolates were less susceptible. | oup.com |
| General Clinical Isolates | 103 | MIC50: 64 MIC90: 256 | Compared to Piperacillin (B28561) (MIC90: 64) and Mezlocillin (MIC90: 128). | asm.org |
The addition of clavulanic acid significantly lowers the MIC of ticarcillin for many β-lactamase-producing organisms. A study on isolates from Intensive Care Unit (ICU) patients demonstrated high susceptibility rates for the combination against a variety of bacteria. nih.gov For example, against ticarcillin-resistant strains of E. coli and K. pneumoniae, the addition of clavulanic acid at 5 µg/ml lowered the ticarcillin MIC to ≤64 µg/ml for 85% of strains tested. asm.orgepistemonikos.org
Table 2: MIC of Ticarcillin/Clavulanic Acid Against Various Bacterial Isolates from ICU Patients
| Bacterial Species | Isolate Count | Susceptibility Rate (%) | MIC Range (µg/mL) | Source |
|---|---|---|---|---|
| Enterococcus faecalis | 10 | 100% | 2-16 | nih.gov |
| Bacteroides catarrhalis | 8 | 100% | 1-4 | nih.gov |
| Haemophilus spp. | 11 | 100% | 1-4 | nih.gov |
| Xanthomonas maltophilia | 25 | 96% | Not Specified | nih.gov |
| Pseudomonas aeruginosa | 79 | 86% | Not Specified | nih.gov |
| Pseudomonas fluorescens | 8 | 75% | Not Specified | nih.gov |
Research also explores novel delivery systems and the activity of ticarcillin against highly resistant organisms. One study investigated loading ticarcillin into nanoliposomes with different surface charges to test against P. aeruginosa. The results showed that a cationic nanoliposome formulation dramatically lowered the MIC compared to free ticarcillin. nih.gov Another study determined the high MIC of ticarcillin against a methicillin-resistant Staphylococcus aureus (MRSA) strain, highlighting its poor intrinsic activity against this pathogen. asm.org
Table 3: Ticarcillin MIC Values in Specific Research Contexts
| Organism | Ticarcillin Formulation | MIC (mg/L or µg/mL) | Research Focus | Source |
|---|---|---|---|---|
| Pseudomonas aeruginosa (ATCC 29248) | Free Ticarcillin | 24 | Efficacy of nanoliposome drug delivery. | nih.gov |
| Pseudomonas aeruginosa (ATCC 29248) | Cationic Nanoliposome | 3 | ||
| Pseudomonas aeruginosa (ATCC 29248) | Neutral Nanoliposome | 6 | ||
| Pseudomonas aeruginosa (ATCC 29248) | Anionic Nanoliposome | 48 | ||
| MRSA Strain COL | Ticarcillin disodium salt | 32 to 2,048 | Investigating synergy with other agents against MRSA. | asm.org |
Compound Reference Table
Bacterial Resistance Mechanisms to Ticarcillin Disodium Salt
Mechanisms Involving β-Lactamases
The most prevalent mechanism of resistance to ticarcillin (B1683155) and other β-lactam antibiotics is the production of β-lactamases. la.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. smolecule.comreactgroup.org
Plasmid-Mediated β-Lactamases
Many clinically important β-lactamases are encoded by genes located on plasmids. nih.gov These mobile genetic elements can be readily transferred between different bacterial species, facilitating the rapid spread of resistance. nih.gov Plasmid-mediated β-lactamases, such as the TEM and SHV types, are frequently responsible for resistance to penicillins, including ticarcillin. nih.govnih.gov The presence of these enzymes often leads to high-level resistance to carboxypenicillins. nih.gov For instance, strains producing plasmid-mediated AmpC β-lactamases are consistently resistant to ticarcillin. nih.gov
Chromosomally Encoded β-Lactamases
In addition to plasmids, the genes for β-lactamases can also be located on the bacterial chromosome. nih.gov Some bacteria, like Klebsiella oxytoca, naturally possess chromosomally encoded β-lactamases (e.g., OXY-1 and OXY-2) that can confer moderate resistance to ticarcillin. asm.org In some species, such as Enterobacter, Citrobacter, and Serratia, the chromosomal AmpC β-lactamase can be induced to high levels of production in the presence of certain β-lactam antibiotics, leading to clinical resistance. nih.govjscimedcentral.com A notable case involved a clinical isolate of Proteus mirabilis that demonstrated high-level resistance to ticarcillin (MIC of 4,096 μg/ml) due to a chromosomally encoded AmpC-type β-lactamase, designated CMY-3. nih.govasm.orgresearchgate.net
Classification of β-Lactamases Degrading Ticarcillin (e.g., Class B, C, D)
β-Lactamases are categorized into four molecular classes: A, B, C, and D. nih.gov
Class A: This class includes many of the common plasmid-mediated β-lactamases like TEM and SHV, which can hydrolyze ticarcillin. nih.gov
Class B (Metallo-β-lactamases): These enzymes require zinc ions for their activity and have a broad substrate spectrum that includes penicillins and carbapenems. nih.govmdpi.com NDM-1 is a prominent example of a Class B metallo-β-lactamase that can hydrolyze nearly all β-lactam antibiotics. jscimedcentral.com
Class C (Cephalosporinases): AmpC β-lactamases belong to this class. They are primarily active against cephalosporins but also effectively hydrolyze penicillins like ticarcillin. jscimedcentral.comasm.org They are generally not inhibited by clavulanic acid. nih.gov
Class D (Oxacillinases): These enzymes, often designated as OXA-type, can hydrolyze oxacillin (B1211168) and other penicillins. jscimedcentral.com Some OXA-type enzymes are capable of hydrolyzing carboxypenicillins like ticarcillin. nih.gov
Table 1: Classification of β-Lactamases Degrading Ticarcillin
| Class | Key Characteristics | Examples |
|---|---|---|
| A | Serine-based active site; includes many common plasmid-mediated enzymes. nih.gov | TEM, SHV, CTX-M wikipedia.org |
| B | Metallo-enzymes requiring zinc for activity; broad-spectrum hydrolysis. nih.govmdpi.com | NDM-1, VIM, IMP wikipedia.org |
| C | Serine-based active site; primarily cephalosporinases but also hydrolyze penicillins. jscimedcentral.com | AmpC, CMY wikipedia.org |
| D | Serine-based active site; known as oxacillinases. jscimedcentral.com | OXA enzymes wikipedia.org |
Alteration of Penicillin-Binding Proteins (PBPs)
Ticarcillin exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. hres.capatsnap.com Alterations in these target proteins can lead to resistance. la.gov This can occur through several mechanisms, including the overproduction of a PBP, a decrease in the affinity of the PBP for the β-lactam antibiotic, or the acquisition of a new, resistant PBP. nih.gov For example, resistance to β-lactams in Staphylococcus aureus is often due to the acquisition of the mecA gene, which encodes a PBP (PBP2a) with low affinity for these antibiotics. reactgroup.org In Acinetobacter baumannii, alterations in PBPs have been associated with carbapenem (B1253116) resistance, and similar mechanisms could contribute to ticarcillin resistance. nih.gov
Efflux Pump Mechanisms
Efflux pumps are transport proteins in the bacterial cell membrane that actively extrude antibiotics and other toxic substances from the cell, thereby reducing their intracellular concentration. reactgroup.org This is a significant mechanism of resistance, particularly in Gram-negative bacteria. asm.org The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. brieflands.com In Pseudomonas aeruginosa, the MexAB-OprM efflux system has been implicated in resistance to ticarcillin. tandfonline.com Overexpression of these pumps can lead to clinically significant levels of resistance. infectionsinsurgery.org Similarly, in Acinetobacter baumannii, the AdeABC efflux system is associated with resistance to a wide range of antibiotics, including β-lactams like ticarcillin. nih.gov
Table 2: Efflux Pumps Involved in Ticarcillin Resistance
| Efflux Pump System | Bacterial Species | Family |
|---|---|---|
| MexAB-OprM | Pseudomonas aeruginosa | RND tandfonline.com |
| AdeABC | Acinetobacter baumannii | RND nih.gov |
Impermeability in Bacterial Cell Envelopes
The outer membrane of Gram-negative bacteria acts as a selective barrier, and changes in its permeability can contribute to antibiotic resistance. mdpi.com Bacteria can reduce the influx of antibiotics by altering the number or structure of porin channels in the outer membrane. mdpi.com This decreased permeability can prevent ticarcillin from reaching its target PBPs in the periplasmic space. la.gov This mechanism often works in conjunction with other resistance mechanisms, such as β-lactamase production, to produce higher levels of resistance. mdpi.com For instance, the interplay between low outer membrane permeability and efflux mechanisms is a key factor in the multidrug resistance of Stenotrophomonas maltophilia. asm.org
Research Approaches to Understanding and Counteracting Resistance
The challenge of bacterial resistance to ticarcillin disodium (B8443419) salt has spurred a variety of research approaches aimed at both understanding the underlying mechanisms and developing effective countermeasures. These research efforts are critical for preserving the clinical utility of this important antibiotic. Key areas of investigation include the development of inhibitor combinations, novel drug delivery systems, and a deeper molecular understanding of resistance pathways.
Inhibition of β-Lactamases
A primary strategy to combat resistance is the co-administration of ticarcillin with β-lactamase inhibitors. These inhibitors protect ticarcillin from degradation by bacterial β-lactamase enzymes.
Detailed Research Findings:
Clavulanic Acid: Clavulanic acid is a widely used β-lactamase inhibitor that is often combined with ticarcillin. researchgate.netnih.gov It effectively neutralizes many plasmid-mediated β-lactamases produced by both Gram-positive and Gram-negative bacteria, thereby restoring ticarcillin's efficacy. researchgate.net However, research has revealed complexities in this interaction. For instance, in studies involving Pseudomonas aeruginosa with inducible AmpC β-lactamases, the concentration of clavulanate was found to be a critical factor. oup.com At low concentrations, clavulanate enhanced the antimicrobial activity of ticarcillin. oup.com Conversely, at high concentrations, it had no beneficial effect on ticarcillin's activity, likely due to the induction of AmpC β-lactamase by clavulanate itself. oup.com
Tazobactam (B1681243) and Other Novel Inhibitors: Research has also explored other inhibitors like tazobactam, which is typically paired with piperacillin (B28561) but provides insights into inhibitor strategies. Studies have shown tazobactam can potentiate the activity of its partner β-lactam against strains with inducible β-lactamases. oup.com The ongoing development of novel β-lactamase inhibitors, such as diazabicyclooctanones (DBOs) and boronic acid derivatives, represents a promising future direction to overcome resistance from a wider range of β-lactamases that are not susceptible to currently available inhibitors. acs.org
Table 1: Effect of Clavulanate Concentration on Ticarcillin Activity Against P. aeruginosa with Inducible AmpC β-Lactamase
| Ticarcillin Combination | Clavulanate Concentration | Observed Effect on Bacterial Killing | Postulated Mechanism |
| Ticarcillin + Clavulanate | Low (e.g., 0.1g) | Enhanced antimicrobial activity | Clavulanate acts primarily as a β-lactamase inhibitor. oup.com |
| Ticarcillin + Clavulanate | High (e.g., 0.3g) | No enhancement of antimicrobial activity | The inhibitory effect is balanced by the induction of AmpC β-lactamase by clavulanate. oup.com |
Overcoming Efflux Pump-Mediated Resistance
Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, representing a significant non-enzymatic resistance mechanism.
Detailed Research Findings:
Prevalence and Impact: In Pseudomonas aeruginosa, the overexpression of the OprM outer membrane protein, a component of the MexAB-OprM and MexXY efflux systems, is a major mechanism of ticarcillin resistance. oup.com Studies have identified that overproduction of OprM can increase the minimum inhibitory concentrations (MICs) of ticarcillin by four to sixteen-fold. oup.com Similarly, in Klebsiella pneumoniae, efflux pumps like AcrAB-TolC and the novel MFS efflux pump KpnGH are involved in resistance to a wide range of antibiotics, including ticarcillin. nih.govplos.org
Efflux Pump Inhibitors (EPIs): A key research strategy is the development of EPIs that can be co-administered with antibiotics like ticarcillin to restore their intracellular concentration and efficacy. acs.org Research in this area includes screening for new EPIs and evaluating their ability to reduce antibiotic MICs. For example, studies on P. aeruginosa isolates from burn patients demonstrated that the use of an EPI, carbonyl cyanide 3-chlorophenylhydrazone (CCCP), could lead to a significant reduction in the MICs of various antibiotics, highlighting the potential of this approach. jidc.org The search for potent EPIs has also extended to natural sources, with various plant-derived compounds (phyto-EPIs) being investigated for their ability to inhibit bacterial efflux pumps. nih.gov
**Table 2: Impact of Efflux Pump Inactivation on Ticarcillin Susceptibility in *K. pneumoniae***
| Gene Inactivated | Efflux Pump System | Effect on Ticarcillin Susceptibility | Reference |
| kpnGH | KpnGH (MFS Superfamily) | Increased susceptibility to ticarcillin | plos.org |
| ramR (deletion) | AcrAB-TolC (overexpression) | Leads to increased resistance (implying functional pump is key to resistance) | oup.com |
Advanced Research Methodologies
Modern research leverages advanced techniques to understand and combat resistance at a fundamental level.
Detailed Research Findings:
Novel Drug Delivery Systems: To enhance the efficacy of existing antibiotic combinations, researchers are exploring novel delivery platforms. One such approach involves the use of nanocarriers. A study demonstrated that loading ticarcillin and clavulanic acid into surface-functionalized shellac nanoparticles amplified their antibiotic effect against Pseudomonas aeruginosa. nih.govresearchgate.net This method is thought to work by increasing the local concentration of the antibiotic and inhibitor at the bacterial cell wall. acs.org
Genomic and Molecular Analysis: The use of molecular techniques is fundamental to identifying and characterizing resistance mechanisms. rpicorp.comrpicorp.com Polymerase chain reaction (PCR) and gene sequencing are routinely used to detect the presence of specific β-lactamase genes (e.g., blaCTX-M, blaTEM, blaSHV) and genes associated with efflux pumps (e.g., mexA, mexC, mexE in P. aeruginosa). jidc.orgmdpi.com This allows researchers to correlate specific genetic determinants with observed resistance phenotypes and to track the spread of resistance genes in clinical and environmental settings. researchgate.net
Synergistic and Potentiating Interactions with Ticarcillin Disodium Salt in Research
Combinatorial Research with Other Antimicrobial Agents
Beyond β-lactamase inhibitors, research has explored the synergistic potential of ticarcillin (B1683155) disodium (B8443419) salt in combination with other classes of antimicrobial agents. A notable area of investigation involves its use with aminoglycosides. In vitro studies have demonstrated synergism between the combination of ticarcillin/clavulanic acid and aminoglycosides such as gentamicin, tobramycin, or amikacin. rxlist.com This synergy is particularly relevant for combating multi-resistant isolates of Pseudomonas aeruginosa, a significant pathogen in nosocomial infections. rxlist.combloomtechz.com The combination therapy has been shown to be successful in research models, especially in contexts mimicking infections in hosts with impaired defenses. fda.gov
Table 2: Investigated Synergistic Combinations with Ticarcillin Disodium Salt
| Combination Agent | Target Organism (in vitro) | Observed Effect |
|---|---|---|
| Gentamicin | Pseudomonas aeruginosa | Synergism rxlist.com |
| Tobramycin | Pseudomonas aeruginosa | Synergism rxlist.com |
| Amikacin | Pseudomonas aeruginosa | Synergism rxlist.com |
Based on in vitro studies against multi-resistant isolates. rxlist.com
This combinatorial approach aims to leverage different mechanisms of action to produce a greater antibacterial effect and potentially slow the emergence of resistance.
Synthesis and Chemical Derivatization for Research Purposes
Semisynthetic Origins from Penicillin Nucleus (6-APA)
The foundation of ticarcillin (B1683155) synthesis lies in the modification of the core penicillin structure, 6-aminopenicillanic acid (6-APA). fda.gov 6-APA is the fundamental building block for the majority of semisynthetic penicillins. fda.gov The synthesis of ticarcillin involves the acylation of the 6-amino group of 6-APA with a derivative of 3-thienylmalonic acid. wikipedia.orgchemicalbook.com This strategic modification, replacing the phenyl group of its predecessor carbenicillin (B1668345) with a 3-thienyl group, was a key development by Beecham Research Laboratories. chemicalbook.comasm.org This structural change from a phenyl to a thienyl moiety is a critical determinant of ticarcillin's specific antimicrobial characteristics. asm.org
Laboratory Synthesis Routes and Methodologies
The laboratory synthesis of ticarcillin and its subsequent conversion to the disodium (B8443419) salt involves several key stages, which have been refined over time to improve yield and purity for research purposes.
Key Precursors and Reaction Steps
The synthesis of ticarcillin typically begins with 3-thienylmalonic acid. wikipedia.orgchemicalbook.com A common route involves the creation of a monoester of 3-thienylmalonic acid, for instance, the monobenzyl ester. wikipedia.org This intermediate is then converted to its corresponding acid chloride using a reagent like thionyl chloride (SOCl2). wikipedia.orgchemicalbook.com The resulting activated acylating agent, monobenzyl 3-thienylmalonyl chloride, is then condensed with 6-aminopenicillanic acid (6-APA). wikipedia.orgchemicalbook.com This condensation reaction is often carried out in a basic medium, such as a mixture of sodium bicarbonate and acetone, to facilitate the formation of the amide bond. chemicalbook.comsmolecule.com The final step to yield ticarcillin acid is the removal of the benzyl (B1604629) protecting group, typically achieved through hydrogenolysis using a palladium on carbon (Pd/C) catalyst. wikipedia.org
Alternative methodologies have been developed to streamline the process. One such method involves the reaction of 3-thiophene diethyl malonate with thionyl chloride in the presence of a catalyst like triethylamine (B128534). google.com Another approach utilizes the reaction of 3-thiophene malonic acid with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. google.com This is then reacted with silylated 6-APA to produce ticarcillin acid. google.com
Salt Formation Procedures for Research Materials
To obtain the more stable and water-soluble disodium salt for research applications, the synthesized ticarcillin acid undergoes a salt formation process. google.com This typically involves dissolving the ticarcillin acid in a suitable organic solvent, such as ethyl acetate, n-butyl acetate, or methyl isobutyl ketone. google.compatsnap.com A salt-forming agent, which is a sodium salt of a weak organic acid like sodium isooctanoate or sodium acetate, is then added to the solution. google.com The reaction is often conducted at controlled temperatures, ranging from -10°C to 50°C, and may involve the addition of a crystallization-inducing agent or seed crystals to promote the precipitation of the disodium salt. google.compatsnap.com The resulting crystalline product is then filtered, washed with a solvent like acetone, and dried under vacuum. google.compatsnap.com
A Chinese patent describes a process where after the acylation reaction, the ticarcillin acid solution is extracted, decolorized with activated carbon, and then treated with a salt-forming agent under controlled temperature and agitation to induce crystallization. google.com The final product is obtained after filtration, washing, and vacuum drying at temperatures between 20°C and 80°C. google.com Another patented method involves preparing an aqueous solution of ticarcillin monosodium salt and sodium hydroxide, followed by decolorization, filtration, and freeze-drying to obtain the aseptic ticarcillin disodium salt. google.com
Table 1: Examples of Salt Formation Conditions for Ticarcillin Disodium Salt
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Solvent | DMSO | Water | Acetone |
| Salt-forming agent | Sodium isooctanoate | Sodium acetate | Sodium isooctanoate |
| Crystallization Temperature | 50°C | -10°C | 0°C |
Optimization of Synthetic Pathways for Purity and Yield in Research Settings
Optimization of the synthetic pathway is crucial for obtaining high-purity ticarcillin disodium salt with good yield, which is essential for reliable research data. Process parameters such as reaction temperature, solvent choice, and the molar ratios of reactants are critical variables that are manipulated to enhance the efficiency of the synthesis. For instance, in the formation of the acid chloride, the reaction temperature and the removal of excess thionyl chloride are carefully controlled to prevent degradation. chemicalbook.com
In the salt formation step, the choice of solvent and anti-solvent systems, the rate of addition of the salt-forming agent, and the crystallization temperature and time are all optimized to maximize the yield and purity of the final product. google.com For example, a patented process reports achieving an HPLC purity of 99.1% by carefully controlling the extraction, decolorization, and crystallization conditions. google.com Another method aimed at improving the process by avoiding harsh conditions like freeze-drying, which can lead to impurities and poor stability. patsnap.com The use of specific extraction solvents and controlled crystallization aims to produce a product with better crystal form and lower impurity content. patsnap.com The development of synthetic routes that are more environmentally friendly and suitable for industrial-scale production is also an area of focus, with newer methods avoiding hazardous reagents like thionyl chloride and using milder reaction conditions. google.com
Structural Modifications for Structure-Activity Relationship (SAR) Studies
The structure of ticarcillin has been a template for structure-activity relationship (SAR) studies aimed at understanding and improving its antibacterial properties. The core of these studies often revolves around modifications to the acyl side chain, which significantly influences the antibiotic's spectrum of activity and its susceptibility to bacterial resistance mechanisms like β-lactamases.
The α-carboxy group in the acyl side chain is a key feature that confers activity against certain bacteria. asm.org The replacement of the phenyl group in carbenicillin with the 3-thienyl group in ticarcillin was a deliberate modification that resulted in enhanced activity against Pseudomonas aeruginosa. chemicalbook.comasm.org
Further SAR studies have explored the impact of other modifications. For example, the introduction of a 6-α-methoxy group to the ticarcillin structure results in temocillin. researchgate.net This modification provides resistance to many serine β-lactamases; however, it also leads to a loss of effectiveness against P. aeruginosa. researchgate.net This highlights the delicate balance between enhancing stability against bacterial enzymes and maintaining potent antibacterial activity. Investigations into the kinetics and binding conformations of ticarcillin and its analogues with penicillin-binding proteins (PBPs) provide insights into the molecular basis of their activity. researchgate.net Such studies are crucial for the rational design of new β-lactam antibiotics with improved therapeutic profiles. nih.gov
Analytical Methodologies for Research on Ticarcillin Disodium Salt
Spectrophotometric and Chromatographic Quantification in Research Media
The quantification of Ticarcillin (B1683155) disodium (B8443419) salt in research media is frequently accomplished using both spectrophotometric and chromatographic methods, each offering distinct advantages in terms of simplicity, sensitivity, and specificity.
A kinetic-spectrophotometric method has been developed for the determination of ticarcillin. researchgate.netudhtu.edu.ua This technique is based on the S-oxidation and subsequent perhydrolysis of ticarcillin in an alkaline medium using potassium hydrogenperoxomonosulphate as an oxidizing agent. researchgate.net The reaction leads to the formation of a product with a new absorption band, and the rate of this reaction is monitored by measuring the increase in light absorbance at a wavelength of 295 nm. researchgate.netudhtu.edu.ua The method demonstrates a linear relationship between the tangent of the angle of the kinetic curve's slope and the concentration of ticarcillin in the range of 5 to 50 µg/mL, allowing for its quantitative determination. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the specific and sensitive quantification of ticarcillin. A rapid and specific HPLC method with UV detection allows for the simultaneous determination of 12 beta-lactam antibiotics, including ticarcillin, in plasma. asm.org In this method, after protein precipitation with acetonitrile (B52724), separation is achieved on an Atlantis T3 analytical column using a gradient mobile phase of acetonitrile and pH 2 phosphoric acid solution. asm.org Ticarcillin is monitored at a wavelength of 210 nm, and the method is linear over a concentration range of 5 to 250 µg/mL. asm.org Reversed-phase LC assays have also been reported for the determination of ticarcillin in biological fluids like plasma and urine. sigmaaldrich.com
| Parameter | Spectrophotometry | HPLC-UV |
| Principle | Kinetic analysis of an oxidation reaction | Reversed-phase chromatography |
| Reagent | Potassium hydrogenperoxomonosulphate | Acetonitrile, Phosphoric acid |
| Detection Wavelength | 295 nm researchgate.net | 210 nm asm.org |
| Linear Range | 5-50 µg/mL researchgate.net | 5-250 µg/mL asm.org |
| Matrix | Aqueous solutions, Pharmaceutical formulations researchgate.net | Human plasma asm.org |
Stability Profiling in In Vitro Systems
Understanding the stability of Ticarcillin disodium salt in various in vitro systems is critical for interpreting experimental results accurately. The degradation of ticarcillin, primarily through hydrolysis of the β-lactam ring, is influenced by temperature, pH, and the composition of the medium. rxlist.comnih.gov
A comprehensive study assessed the stability of ten β-lactams, including ticarcillin, in purified water, cation-adjusted Mueller-Hinton broth (CA-MHB), and cation-adjusted Mueller-Hinton agar (B569324) (CA-MHA) at temperatures relevant for in vitro studies (-20°C, 4°C, and 25°C). nih.gov In purified water at 25°C, ticarcillin demonstrated high stability with a degradation half-life of over 200 hours. nih.gov However, stability is significantly reduced at room temperature in reconstituted solutions, which are typically stable for up to 6 hours. fda.gov Refrigerated solutions (4°C) show extended stability, lasting for up to 72 hours or even 7 days depending on the concentration and diluent. rxlist.comfda.gov The stability of ticarcillin in CA-MHB was found to decrease as the pH increased from 6.8 to 7.8. nih.gov Another study investigating ticarcillin in the presence of vancomycin (B549263) found that ticarcillin degradation was accelerated at room temperature, while its stability was maintained for up to 5 days at 5°C (±3°C). researchgate.net
| Medium | Temperature | Concentration | Stability Period |
| Reconstituted Stock Solution | 21-24°C | 200 mg/mL | Up to 6 hours fda.gov |
| Reconstituted Stock Solution | 4°C | 200 mg/mL | Up to 72 hours fda.gov |
| Diluted Solution in Sterile Water | 22°C | 10-100 mg/mL | 24 hours fda.gov |
| Diluted Solution in Sterile Water | 4°C | 10-100 mg/mL | 7 days fda.gov |
| Solution with Vancomycin | 25°C (±2°C) | 2.3 mg/mL | Accelerated degradation researchgate.net |
| Solution with Vancomycin | 5°C (±3°C) | 2.3 mg/mL | Up to 5 days researchgate.net |
The primary degradation pathway for ticarcillin, like other penicillins, involves the hydrolytic cleavage of the amide bond in the four-membered β-lactam ring. rxlist.combiosynth.com This process leads to the formation of inactive degradation products. The most common product of this hydrolysis is the corresponding penicilloic acid. researchgate.net Further degradation can occur, leading to other products such as penillic acid and penaldinic acid. researchgate.net
The specific degradation products can also depend on the environmental matrix. For instance, in an agricultural context, the degradation of ticarcillin in tomato leaves was studied, identifying Thiophene-2-Acetic acid and Thiophene-3-Acetic acid as degradation products. mdpi.com The identification and quantification of these products are essential for understanding the complete fate of the antibiotic in a given system and are typically achieved using advanced techniques like mass spectrometry. researchgate.netmdpi.com
Application of Advanced Bioanalytical Techniques (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and selective analysis of ticarcillin and its metabolites in complex biological matrices. chromatographyonline.com This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. chromatographyonline.com
LC-MS/MS methods have been developed and validated for the determination of ticarcillin in various media, including rat plasma, in vitro media, and environmental samples. nih.govmdpi.comnih.gov These methods typically employ a reversed-phase column, such as a Waters ACQUITY BEH C18, for chromatographic separation. nih.gov Detection is commonly performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.govresearchgate.net The MRM mode enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte, allowing for accurate quantification even at low concentrations and in the presence of interfering substances. mdpi.com For example, a UPLC-ESI-MS/MS method for ticarcillin in rat plasma showed a linear relationship in the range of 10 to 10,000 ng/mL. nih.gov
| Parameter | Study 1: Ticarcillin in Rat Plasma nih.gov | Study 2: Ticarcillin Degradation Products mdpi.com | Study 3: Ticarcillin in In Vitro Media researchgate.net |
| Technique | UPLC-ESI-MS/MS | LC-MS/MS | HPLC-UV-MS |
| Column | Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 μm) | Specialized column | Information not specified |
| Ionization Mode | ESI (Not specified) | ESI (Positive and Negative) | ESI (Positive) |
| Detection Mode | MRM | MRM | MRM and Full Scan |
| Linear Range | 10–10,000 ng/mL | Not specified | 0.58–2.3 mg/mL |
| Key Application | Pharmacokinetic analysis | Quantification of degradation products | Chemical stability monitoring |
Applications of Ticarcillin Disodium Salt As a Research Tool
Selective Agent in Microbiology and Cell Culture Media
In the fields of microbiology and cell culture, ticarcillin (B1683155) disodium (B8443419) salt is primarily employed as a selective agent incorporated into culture media. rpicorp.comfishersci.fi Its function is to suppress or eliminate the growth of susceptible bacteria, thereby allowing for the preferential proliferation of desired organisms or cells. rpicorp.comfishersci.fi
Ticarcillin's mechanism of action involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govcephamls.comwikipedia.org By inhibiting the transpeptidase enzymes responsible for cross-linking peptidoglycan strands, ticarcillin compromises the structural integrity of the cell wall, leading to cell lysis and death in susceptible bacteria. nih.govcephamls.comcalpaclab.com This bactericidal activity is particularly effective against a broad spectrum of gram-negative bacteria, including Pseudomonas aeruginosa, and various gram-positive bacteria. cephamls.comgbiosciences.com Researchers leverage this property to create selective environments where only resistant organisms or non-bacterial cells (such as yeast or mammalian cells) can thrive. rpicorp.comfishersci.fi
The following table summarizes the primary function and mechanism of Ticarcillin Disodium Salt in selective culturing.
| Feature | Description | Source(s) |
|---|---|---|
| Primary Function | Selective agent in microbiology and cell culture media. | rpicorp.com, fishersci.fi |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by disrupting peptidoglycan cross-linking. | wikipedia.org, nih.gov, cephamls.com |
| Effect on Bacteria | Leads to cell lysis and death in susceptible bacteria. | calpaclab.com, nih.gov, cephamls.com |
| Spectrum of Activity | Broad-spectrum, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. | gbiosciences.com, cephamls.com, |
The selective pressure exerted by ticarcillin is instrumental in the isolation and identification of specific bacterial species from mixed populations. rpicorp.comrpicorp.comfishersci.fr For instance, in diagnostic microbiology, media supplemented with ticarcillin can be used to isolate bacteria that are intrinsically resistant or have acquired resistance to this antibiotic. This is particularly useful for studying antibiotic resistance mechanisms. rpicorp.comfishersci.fr Furthermore, it is recommended as a supplement for the selective enrichment of Yersinia enterocolitica. sigmaaldrich.comsigmaaldrich.com By eliminating the growth of susceptible background flora, researchers can more easily isolate, culture, and subsequently identify the target resistant species. rpicorp.comfishersci.fi
Inhibition of Bacterial Growth for Selective Culturing
Molecular Biology Research Applications
Ticarcillin disodium salt is a common reagent in molecular biology laboratories, where it plays a crucial role in genetic selection and in maintaining the purity of transformed bacterial cultures. rpicorp.comebay.comdiscofinechem.com
In bacterial transformation experiments, a plasmid containing a gene of interest is introduced into a host bacterium, typically Escherichia coli. To select for bacteria that have successfully taken up the plasmid, an antibiotic resistance gene is often included on the plasmid as a selectable marker. The gene for β-lactamase, which confers resistance to β-lactam antibiotics like ampicillin (B1664943) and ticarcillin, is a commonly used marker. midsci.com
Ticarcillin is frequently used as an alternative to ampicillin for this purpose. wikipedia.orggbiosciences.comebay.comdiscofinechem.comagscientific.com After the transformation procedure, the bacteria are plated on a growth medium containing ticarcillin. Only the bacteria that have successfully incorporated the plasmid carrying the β-lactamase gene will be able to grow and form colonies. ebay.comdiscofinechem.com
A significant advantage of using ticarcillin over ampicillin in selection media is its greater stability. ubpbio.com Ampicillin is known to be broken down by the β-lactamase enzyme secreted by the resistant bacteria. As the ampicillin in the medium around a resistant colony is degraded, the local concentration of the antibiotic decreases. This can allow nearby non-resistant bacteria, which did not take up the plasmid, to start growing, forming what are known as "satellite colonies." wikipedia.orggbiosciences.comebay.comdiscofinechem.com These satellite colonies can interfere with the correct identification and isolation of successfully transformed colonies. Ticarcillin is more resistant to this enzymatic degradation, resulting in fewer satellite colonies and cleaner selection plates. wikipedia.orggbiosciences.comebay.comdiscofinechem.com
The table below highlights the advantages of Ticarcillin Disodium Salt in molecular biology applications.
| Application | Advantage of Ticarcillin over Ampicillin | Source(s) |
|---|---|---|
| Bacterial Transformation | Effective selective agent for plasmids with β-lactamase resistance marker. | gbiosciences.com, ebay.com, discofinechem.com, wikipedia.org, agscientific.com |
| Preventing Satellite Colonies | More stable than ampicillin, leading to less degradation and fewer satellite colonies. | gbiosciences.com, ebay.com, discofinechem.com, wikipedia.org |
Bacterial Transformation Experiments (e.g., as Ampicillin Alternative for Marker Gene Uptake)
Plant Molecular Biology and Genetic Transformation Studies
Ticarcillin disodium salt is widely used in plant molecular biology, particularly in the context of creating genetically modified plants using Agrobacterium tumefaciens. wikipedia.orgebay.comdiscofinechem.com Agrobacterium is a natural genetic engineer that can transfer a segment of its DNA (T-DNA) into the plant genome. nih.gov Scientists have harnessed this capability to introduce desired genes into plants. nih.gov
After the co-cultivation of plant tissues with Agrobacterium to allow for gene transfer, it is essential to eliminate the bacteria to prevent their overgrowth, which can be detrimental to the plant cells and tissues. calpaclab.com Ticarcillin is highly effective for this purpose due to its potent activity against Agrobacterium strains. agscientific.combio-world.complantmedia.comagscientific.com It is often added to the plant tissue culture medium following co-cultivation. wikipedia.orgebay.comdiscofinechem.com
In many plant transformation protocols, ticarcillin is used in combination with clavulanate potassium. calpaclab.com Clavulanate is a β-lactamase inhibitor that protects ticarcillin from being inactivated by β-lactamase enzymes that might be produced by the Agrobacterium or other contaminating bacteria. calpaclab.comfda.govfda.gov This combination, often known by the brand name Timentin, provides a broader spectrum of activity and is highly effective in eliminating Agrobacterium from plant cultures. calpaclab.comnih.govresearchgate.net Research has shown that Timentin can be less toxic to some plant tissues compared to other antibiotics like carbenicillin (B1668345) and cefotaxime (B1668864), which are also used for Agrobacterium control. calpaclab.comresearchgate.net Interestingly, a degradation product of ticarcillin, thiophene (B33073) acetic acid, has been identified as a novel auxin analog that can promote organogenesis in some plant species.
The following table details research findings on the use of Ticarcillin in plant transformation.
| Research Finding | Plant Species | Key Outcome | Source(s) |
|---|---|---|---|
| Timentin (Ticarcillin/Clavulanate) is suitable for eliminating Agrobacterium without adversely affecting callus growth. | Indica Rice (IR 64) | Timentin was a better choice than cefotaxime or carbenicillin. | researchgate.net |
| Timentin is less toxic than carbenicillin and cefotaxime in some applications. | Arabidopsis | Timentin at 0.1 mg/ml shows no phytotoxicity. | calpaclab.com |
| Thiophene acetic acid, a degradation product of ticarcillin, acts as an auxin analog. | Tomato | Promotes root organogenesis. |
Elimination of Agrobacterium in Plant Cell Gene Delivery Systems
Agrobacterium tumefaciens, a soil bacterium, is widely used as a vector to deliver foreign DNA into plant cells for genetic modification. wikipedia.orgtoku-e.com However, after the successful transfer of genetic material, the persistent presence of Agrobacterium can be detrimental to the plant tissues and interfere with the selection and regeneration of transgenic plants. researchgate.netscielo.br Therefore, the elimination of this bacterium is a critical step in the plant transformation process. toku-e.com
Ticarcillin disodium salt, often in combination with the β-lactamase inhibitor clavulanic acid (as Timentin), has proven to be a highly effective agent for this purpose. usbio.netnih.govfishersci.com Many Agrobacterium isolates are highly susceptible to ticarcillin. usbio.nettoku-e.com The combination with clavulanic acid is particularly advantageous as it protects ticarcillin from degradation by β-lactamase enzymes that may be produced by the bacteria, thereby enhancing its antibacterial activity. toku-e.comwikidoc.orgrxlist.com
Research has demonstrated the efficacy of ticarcillin in eliminating Agrobacterium in the transformation of various plant species. For instance, in tomato transformation, a combination of ticarcillin and potassium clavulanate was found to be very effective at a concentration of 150 mg/l, showing no toxicity to the plant tissues and even promoting callus formation and shoot regeneration. nih.govresearchgate.net This resulted in a transformation frequency increase of over 40% compared to using cefotaxime. nih.govresearchgate.net Similarly, in studies with tobacco and Siberian elm, timentin at concentrations of 200–500 mg/l effectively suppressed A. tumefaciens with minimal impact on shoot regeneration. real-times.com.cn In indica rice transformation, timentin was also found to be beneficial for callus proliferation and the elimination of Agrobacterium. agriculturejournals.cz
Interestingly, some studies have suggested that the positive effects of β-lactam antibiotics like ticarcillin on plant regeneration may be linked to their degradation products. One study identified thiophene acetic acid (TAA), a degradation product of ticarcillin, as a novel auxin analog that can promote organogenesis in tomato. mdpi.com
Table 1: Efficacy of Ticarcillin in Agrobacterium Elimination
| Plant Species | Effective Concentration | Key Findings | Reference |
|---|---|---|---|
| Tomato (Lycopersicon esculentum) | 150 mg/l (with potassium clavulanate) | Effectively eliminated Agrobacterium, promoted callus formation and shoot regeneration, and increased transformation frequency by over 40% compared to cefotaxime. | nih.govresearchgate.net |
| Tobacco (Nicotiana tabacum) and Siberian Elm (Ulmus pumila) | 200–500 mg/l (as Timentin) | Effectively suppressed A. tumefaciens with little effect on shoot regeneration. | real-times.com.cn |
| Indica Rice (Oryza sativa) | 250 mg/l (as Timentin) | No Agrobacterium growth and no negative effects on callus growth. | agriculturejournals.cz |
| Durum Wheat | 200 mg/l (individually) or 50 mg/l (in combination with cefotaxime and carbenicillin) | Effective for control of Agrobacterium. The combination treatment showed higher relative callus weight gain and regeneration percentage. | researchgate.net |
Antimicrobial Susceptibility Testing (AST) in Laboratory Settings
Ticarcillin disodium salt is a standard antibiotic used in clinical and research laboratories for antimicrobial susceptibility testing (AST). toku-e.com AST is crucial for determining the effectiveness of antibiotics against specific microorganisms and for guiding treatment decisions. toku-e.com Ticarcillin is incorporated into various testing formats, including panels, discs, and minimum inhibitory concentration (MIC) strips, to test against both Gram-positive and Gram-negative bacteria. toku-e.com
The principle behind its use in AST lies in its mechanism of action. Ticarcillin inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential enzymes for creating the peptidoglycan layer that provides structural integrity to the cell. wikipedia.orgtoku-e.comdrugbank.compatsnap.com This disruption leads to cell lysis and death. wikipedia.orgtoku-e.com
In AST, the susceptibility of a bacterial isolate to ticarcillin is determined by measuring the concentration of the antibiotic required to inhibit its growth. nih.gov This is often reported as the MIC. For example, representative MIC values for ticarcillin include 0.2 µg/mL – 0.8 µg/mL for Haemophilus influenzae and 0.1 µg/mL – 1.6 µg/mL for Streptococcus pneumoniae. toku-e.com
Ticarcillin is often tested in combination with clavulanic acid to assess its efficacy against β-lactamase-producing strains. wikidoc.orgrxlist.com Clavulanic acid itself has weak antibacterial activity but acts as a "suicide" inhibitor of many β-lactamase enzymes, thereby protecting ticarcillin from degradation and extending its spectrum of activity. toku-e.comwikidoc.org This combination is particularly useful for identifying resistance mechanisms in bacteria. oup.com For instance, the susceptibility to ticarcillin-clavulanate can help in the phenotypic detection of extended-spectrum β-lactamases (ESBLs). nih.gov
Table 2: Use of Ticarcillin in Antimicrobial Susceptibility Testing
| Test Format | Purpose | Key Information Provided | Reference |
|---|---|---|---|
| MIC Strips/Gradient Strips | Determine the Minimum Inhibitory Concentration (MIC) of ticarcillin against a bacterial isolate. | Quantitative measure of susceptibility. | toku-e.comloinc.org |
| Disk Diffusion | Qualitatively determine the susceptibility of a bacterial isolate to ticarcillin. | Zone of inhibition size indicates susceptibility or resistance. | toku-e.com |
| Combination with Clavulanic Acid | Assess activity against β-lactamase-producing bacteria and detect specific resistance mechanisms. | Enhanced activity compared to ticarcillin alone indicates the presence of a clavulanate-susceptible β-lactamase. | oup.comnih.gov |
Research into Antibiotic Discovery and Development
Ticarcillin disodium salt serves as a valuable tool in the research and development of new antibiotics and in the study of bacterial resistance mechanisms. rpicorp.comchemimpex.com Its established profile as a broad-spectrum β-lactam antibiotic makes it a useful comparator and a building block in the development of novel antimicrobial agents. chemimpex.combloomtechz.com
One key area of research is the development of new β-lactamase inhibitors. Ticarcillin, being susceptible to degradation by many β-lactamases, is often used in screening assays to identify and characterize new inhibitor compounds. wikipedia.orgwikidoc.org The ability of a novel inhibitor to protect ticarcillin from enzymatic degradation by known β-lactamases is a measure of its potential efficacy. frontiersin.org
Furthermore, ticarcillin is employed in studies aimed at understanding the mechanisms of bacterial resistance. rpicorp.comchemimpex.com For example, research on Pseudomonas aeruginosa has investigated the role of efflux pumps, such as the MexAB-OprM system, in conferring resistance to ticarcillin. oup.com Overexpression of these pumps can lead to decreased susceptibility to the antibiotic. oup.com Studies on Klebsiella pneumoniae have also highlighted how the presence of certain β-lactamase genes confers intrinsic resistance to ticarcillin. mdpi.com The emergence of resistance to ticarcillin-clavulanate in clinical isolates provides a model for studying the rapid evolution and spread of antibiotic resistance plasmids. nih.gov
By using ticarcillin as a probe, researchers can investigate the genetic and biochemical basis of resistance, which is crucial for developing strategies to overcome it. This includes the development of new antibiotics that can evade these resistance mechanisms or the design of inhibitor combinations that can restore the activity of older antibiotics like ticarcillin. frontiersin.org
Emerging Research Areas and Future Perspectives on Ticarcillin Disodium Salt
Novel β-Lactamase Inhibitor Development in Conjunction with Ticarcillin (B1683155) Disodium (B8443419) Salt
The combination of ticarcillin with a β-lactamase inhibitor is a well-established strategy to counteract resistance. popline.orgasm.orgnih.gov Clavulanic acid, a widely used β-lactamase inhibitor, protects ticarcillin from degradation by these bacterial enzymes, thereby extending its spectrum of activity. rxlist.comscielo.brwikipedia.org This combination has proven effective against many bacteria that are normally resistant to ticarcillin alone. rxlist.comnih.gov
However, the emergence of new and more complex β-lactamases necessitates the development of a "second generation" of inhibitors. asm.org Research is now focused on novel compounds that can effectively neutralize a broader range of β-lactamases, including those that are resistant to currently available inhibitors. asm.orgnih.gov For instance, new inhibitors like avibactam (B1665839) and nacubactam (B609398) are being investigated. mdpi.com Avibactam, when combined with ceftazidime, shows potent activity against Klebsiella pneumoniae carrying extended-spectrum β-lactamases (ESBLs) and other resistant enzymes. nih.gov Nacubactam inhibits a wide array of serine β-lactamases and also targets penicillin-binding protein 2. mdpi.com Another promising developmental compound is LK-157, a tricyclic carbapenem (B1253116) that shows inhibitory activity against class A and C β-lactamases. nih.gov
The goal of this research is to create inhibitor-ticarcillin combinations that can overcome the evolving resistance mechanisms and provide effective treatment options for serious infections caused by multidrug-resistant organisms. asm.org
Understanding Complex Resistance Mechanisms and Evolutionary Dynamics
The effectiveness of ticarcillin is threatened by a variety of bacterial resistance mechanisms. mdpi.comnih.gov A primary mechanism is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its β-lactam ring. nih.govmdpi.com Beyond enzymatic degradation, bacteria can also develop resistance through modifications of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. mdpi.com These alterations reduce the binding affinity of ticarcillin, rendering it less effective. mdpi.com
Other significant resistance strategies include decreased permeability of the bacterial outer membrane, which limits the antibiotic's entry into the cell, and the action of efflux pumps that actively expel the drug from the bacterial cell. mdpi.comnih.govdiva-portal.org In some bacteria, a single point mutation can lead to the overexpression of efflux pumps, conferring resistance. asm.org
The evolution of antibiotic resistance is a dynamic process influenced by factors such as the bacterial growth environment (planktonic versus biofilm) and the specific antibiotic pressure. nih.govelifesciences.org Studies have shown that bacteria in well-mixed planktonic populations can evolve high levels of resistance through a limited number of mutations, while biofilm populations may develop more diverse mutations leading to lower levels of resistance but increased fitness in the absence of the drug. nih.govelifesciences.org Understanding these evolutionary pathways is critical for developing strategies to control the spread of resistance. oup.commdpi.com Research into the evolutionary dynamics of resistance aims to predict and potentially steer the evolution of pathogens to maintain the efficacy of existing antibiotics like ticarcillin. oup.comresearchgate.net
High-Throughput Screening Methodologies Incorporating Ticarcillin Disodium Salt
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of thousands of compounds to identify those with desired biological activity. bmglabtech.comwikipedia.org In the context of ticarcillin, HTS can be employed to discover new compounds that either enhance its antibacterial activity or overcome resistance mechanisms.
HTS methodologies involve automated systems for sample preparation, reaction observation, and data analysis. wikipedia.org These systems can screen large chemical libraries to find "hits" that modulate a specific biological target. bmglabtech.com For example, HTS could be used to identify novel β-lactamase inhibitors that work synergistically with ticarcillin. The process typically involves preparing microtiter plates with the target bacteria, adding ticarcillin in combination with various test compounds, and then measuring bacterial growth to identify effective combinations. wikipedia.org
Recent advances in HTS are being applied to repurpose existing drugs, including those not traditionally used as antibiotics, for antibacterial and antibiofilm applications. nih.gov This approach has the potential to quickly identify new therapeutic options for infections caused by multidrug-resistant bacteria. nih.gov While HTS provides a rapid initial scan, the identified hits require further investigation to determine their clinical potential. bmglabtech.com
Advanced In Vitro Infection Models
To better predict the clinical efficacy of ticarcillin and its combinations, researchers are increasingly turning to advanced in vitro infection models. These models aim to simulate the complex conditions of a real infection more accurately than traditional susceptibility testing methods. asm.org
One such approach is the hollow-fiber infection model, which can simulate the pharmacokinetics of a drug in the human body, providing insights into the relationship between drug concentration and bacterial killing over time. Another important tool is the dynamic in vitro bladder infection model, which mimics the urodynamics of the bladder to evaluate antibiotic efficacy for urinary tract infections. mdpi.com
These models allow for the investigation of various dosing regimens and their impact on both the target pathogen and the development of resistance. asm.orgoup.com For example, studies using in-vitro kinetic models have demonstrated the bactericidal effects of ticarcillin in combination with clavulanic acid against resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. oup.com By comparing the results from these models with data from animal studies, researchers can gain a more comprehensive understanding of an antibiotic's pharmacodynamics and improve the translation of preclinical findings to clinical practice. asm.org
Q & A
Basic Research Questions
Q. How should Ticarcillin disodium salt stock solutions be prepared and stored to maintain stability in microbiological assays?
- Methodology : Prepare stock solutions in water at 100 mg/mL and immediately aliquot and freeze at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles, as precipitation and reduced potency occur due to hydrolytic instability .
- Critical Parameters : Monitor pH (5.5–7.5) and specific optical rotation ([α]20D = +172° to +187°) to verify structural integrity .
Q. What are the recommended working concentrations of Ticarcillin disodium salt for selective inhibition of β-lactamase-producing bacteria in culture media?
- Guidelines : Use 25–250 µg/mL in agar or broth media. Adjust concentrations based on bacterial strain susceptibility and β-lactamase activity. Validate via minimum inhibitory concentration (MIC) assays .
- Data Contradictions : Some studies report higher MIC values for Gram-negative bacteria due to efflux pump activity or altered penicillin-binding protein (PBP) affinity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported potency values (e.g., >800 µg/mg vs. ≥85% purity) for Ticarcillin disodium salt?
- Analytical Framework :
Use HPLC (≥85% purity) to quantify active ingredient content .
Validate potency via bioassays (e.g., agar diffusion against reference strains like Pseudomonas aeruginosa), as chemical purity does not always correlate with biological activity .
Account for anhydrous vs. hydrated forms in calculations .
Q. What experimental strategies mitigate the impact of Ticarcillin disodium salt’s instability in aqueous solutions during longitudinal studies?
- Optimization Steps :
Use fresh stock solutions and avoid prolonged exposure to room temperature.
Add stabilizers (e.g., 0.1 M phosphate buffer, pH 6.8) to slow hydrolysis .
Monitor degradation via UV-Vis spectroscopy (λmax = 235 nm for intact β-lactam ring) .
Q. How do researchers design experiments to analyze the role of Ticarcillin disodium salt in β-lactamase inhibition studies when enzyme kinetics data conflict?
- Resolution Workflow :
Control variables: Enzyme concentration, pH (optimal activity at 7.0–7.5), and incubation time .
Compare inhibition constants (Ki) across β-lactamase variants (e.g., TEM-1 vs. SHV-1) using fluorogenic substrates .
Cross-validate results with molecular docking simulations to assess binding affinity to active sites .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response curves in Ticarcillin disodium salt resistance studies with non-linear trends?
- Methods :
Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values.
Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare resistance levels across bacterial isolates .
Apply machine learning (e.g., random forest) to identify genetic markers (e.g., ampC mutations) linked to resistance .
Q. How should researchers address inconsistencies in solubility data (e.g., 100 mg/mL in water vs. 233 mM in DMSO) for in vitro assays?
- Protocol Adjustments :
Pre-warm aqueous solutions to 37°C to dissolve precipitates .
For DMSO stocks, limit solvent concentration to <1% in media to avoid cytotoxicity .
Validate solubility via nephelometry or dynamic light scattering .
Safety and Compliance
Q. What safety protocols are critical when handling Ticarcillin disodium salt in laboratories with limited ventilation?
- Precautions :
Use fume hoods for weighing and solution preparation to avoid inhalation of dust (H334 hazard) .
Wear nitrile gloves and goggles to prevent skin/eye contact (H315, H319 risks) .
Store waste in sealed containers labeled for β-lactam antibiotic disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
